Thalidomide-NH-C9-NH2 hydrochloride is a derivative of thalidomide, specifically designed as a cereblon ligand for the recruitment of the cereblon protein. This compound, identified by the CAS number 2305936-77-8, plays a significant role in drug discovery and development, particularly in the context of targeted protein degradation through the formation of proteolysis targeting chimeras (PROTACs) .
The compound is synthesized from thalidomide, which was originally developed as a sedative and later recognized for its teratogenic effects. Thalidomide-NH-C9-NH2 hydrochloride is part of ongoing research aimed at modifying thalidomide's structure to enhance its therapeutic potential while mitigating adverse effects .
The synthesis of Thalidomide-NH-C9-NH2 hydrochloride can be achieved through several methods, including:
The synthesis typically involves:
The molecular formula for Thalidomide-NH-C9-NH2 hydrochloride is , with a molecular weight of 450.96 g/mol . The compound features a complex structure that includes:
Thalidomide-NH-C9-NH2 hydrochloride participates in various chemical reactions typical for amines and thalidomide derivatives:
The stability and reactivity of this compound can be influenced by environmental factors such as pH and temperature, which are critical during synthesis and application phases.
Thalidomide-NH-C9-NH2 hydrochloride functions primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to:
Research indicates that compounds like Thalidomide-NH-C9-NH2 hydrochloride can significantly influence cellular pathways involved in cancer progression and immune regulation.
Key chemical properties include:
Thalidomide-NH-C9-NH2 hydrochloride has several applications in scientific research:
CAS No.: 20438-03-3
CAS No.: 16124-22-4
CAS No.: 19467-38-0
CAS No.: 656830-26-1
CAS No.: 562099-15-4
CAS No.: 2448269-30-3